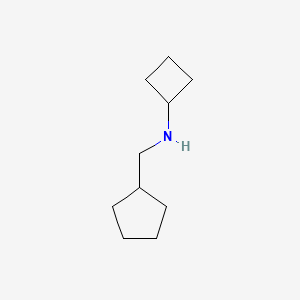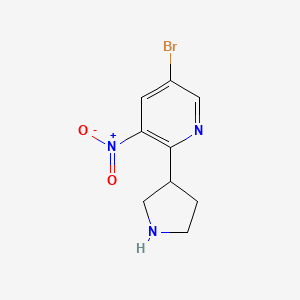
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Übersicht
Beschreibung
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H12BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . This indicates the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine include a molecular weight of 286.13 g/mol . The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine and its derivatives have been explored in crystallography and structural analysis. For example, studies on 2-Bromo-4-nitropyridine N-oxide revealed insights into the crystal structure and polarized vibrational spectra, providing valuable information on molecular arrangements and interactions (Hanuza et al., 2002).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, azaindole derivatives were synthesized using related bromo-nitropyridines, demonstrating the compound's utility in creating novel chemical structures (Prokopov & Yakhontov, 1979).
Antimicrobial Research
Research into the antimicrobial properties of derivatives of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine has been conducted. For example, studies on cyanopyridine derivatives, synthesized from related bromo-pyrrolidin-pyridine, have shown promising antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
Studies on Molecular Rearrangements
The compound and its derivatives have been central to studies on molecular rearrangements, such as the investigation of nitraminopyridine rearrangement, providing insights into chemical reaction mechanisms (Deady, Grimmett, & Potts, 1979).
Magnetic Properties and Complex Formation
Research has been conducted on the formation of complexes and their magnetic properties using derivatives of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine. For instance, a study on a novel complex formed with Gd(III) ions and nitronyl nitroxide radicals demonstrated the compound's relevance in studying magnetic interactions (Xu et al., 2008).
Photochemical and Proton Transfer Studies
The derivatives of this compound have been used in photochemical studies, such as the investigation of proton transfer in chromophores, revealing important aspects of photoinduced reactions (Vetokhina et al., 2012).
Applications in Synthesizing Novel Heterocycles
The compound has been instrumental in synthesizing new heterocyclic structures. A study demonstrated its use in versatile methods for the synthesis of 5 to 8-membered ring N-heterocycles, highlighting its versatility in organic chemistry (Hassner & Rai, 1990).
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine with its targets and any resulting changes are currently unknown.
Pharmacokinetics
The compound has a molecular weight of 272.1 g/mol and a boiling point of 378 °C
Result of Action
The molecular and cellular effects of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine’s action are currently unknown. Given the diverse biological activities of indole derivatives
Eigenschaften
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSSIQVKYYTXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695597 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
CAS RN |
1020253-22-8 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
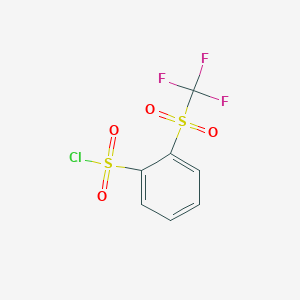


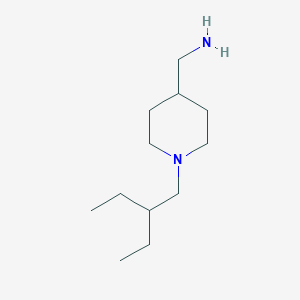
![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)
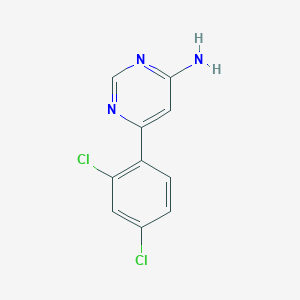
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
